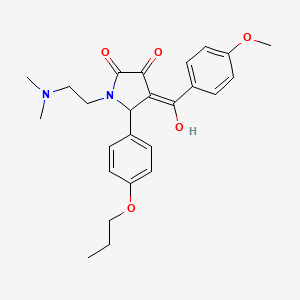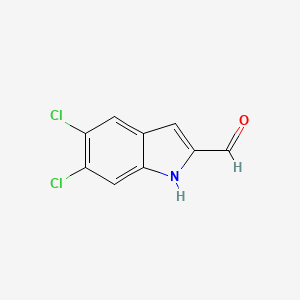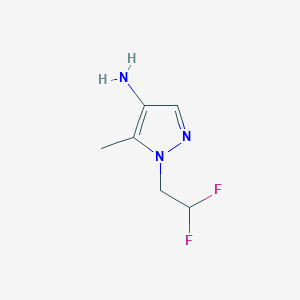![molecular formula C25H22ClN3O4S B2489849 Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370849-33-5](/img/structure/B2489849.png)
Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,4-dihydropyridine derivatives involves various strategies, including the Hantzsch synthesis, which is a common method for preparing these compounds. For example, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate showcases a typical procedure involving condensation reactions and subsequent modifications to introduce different functional groups (De Armas et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,4-dihydropyridine derivatives is characterized by X-ray crystallography and molecular modeling techniques. For instance, the crystal structure analysis of related compounds provides insights into their conformation, intermolecular interactions, and the effect of substituents on the overall molecular geometry (De Armas et al., 2000).
Chemical Reactions and Properties
1,4-Dihydropyridine derivatives undergo various chemical reactions, including oxidation, alkylation, and cyclization, leading to a wide range of products with different functional groups and biological activities. The reactivity of these compounds can be influenced by the nature of substituents and reaction conditions, allowing for the synthesis of diverse derivatives with tailored properties (Nedolya et al., 2018).
Physical Properties Analysis
The physical properties of 1,4-dihydropyridine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for understanding their behavior in different environments and their suitability for various applications (Andzans et al., 2013).
Chemical Properties Analysis
The chemical properties of 1,4-dihydropyridine derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their application in synthesis and their biological activity. These properties are influenced by the electronic effects of substituents and the overall molecular structure (Krasnova et al., 2013).
科学的研究の応用
Synthesis and Chemical Properties
Method of Obtaining 1,4-Dihydropyridine Derivatives : The synthesis of 1,4-dihydropyridine derivatives involves the oxidation of sulfur atoms in related compounds, demonstrating the flexibility and reactivity of these molecules towards forming structurally complex derivatives. This process is crucial for developing compounds with potential biological activity, highlighting the chemical versatility of dihydropyridine derivatives (Krasnova et al., 2013).
Biological Activities and Applications
Enantioselective Lipase-Catalyzed Kinetic Resolution : A study explored the preparation of lipophilic derivatives of biologically active 1,4-dihydropyridine-3-carboxylic acid esters, focusing on the kinetic resolution catalyzed by Candida antarctica lipase. This process highlights the potential for synthesizing enantiomerically pure compounds, essential for the development of drugs with specific biological activities (Andzans et al., 2013).
Synthesis and Cytotoxic Activity of Thiopyrimidine Derivatives : Research on thiopyrimidine derivatives derived from similar starting materials has provided insights into their synthesis, molecular structure, and cytotoxic activities against various cell lines. These studies contribute to the understanding of the structural requirements for biological activity and offer a foundation for developing new therapeutic agents (Stolarczyk et al., 2018).
特性
IUPAC Name |
methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-14-22(25(32)33-3)23(18-6-4-5-7-20(18)26)19(12-27)24(28-14)34-13-21(31)29-17-10-8-16(9-11-17)15(2)30/h4-11,23,28H,13H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHVSBPPCAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)


![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)




![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
